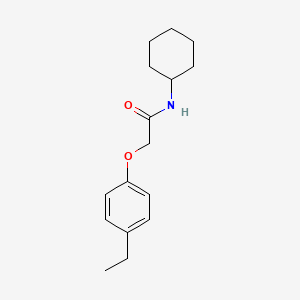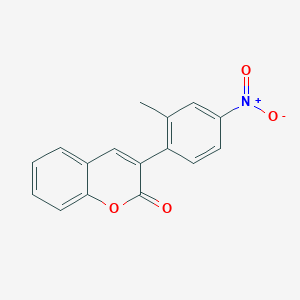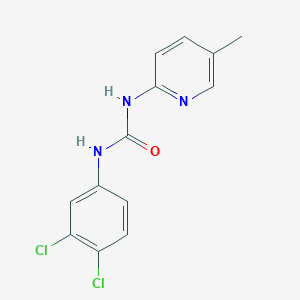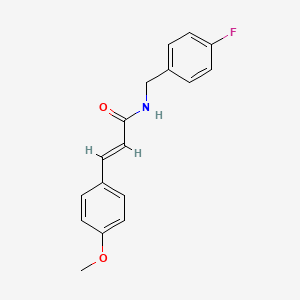
N-cyclohexyl-2-(4-ethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-ethylphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound, also known as PEACH, belongs to the family of amides and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-ethylphenoxy)acetamide has been studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. In animal models, PEAH has shown to reduce inflammation and pain in various conditions, including arthritis, neuropathic pain, and spinal cord injury. Moreover, PEAH has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
N-cyclohexyl-2-(4-ethylphenoxy)acetamide's mechanism of action is not fully understood, but it is thought to act on the endocannabinoid system and the peroxisome proliferator-activated receptor alpha (PPAR-alpha). PEAH has been shown to increase the levels of endocannabinoids, such as anandamide, which are involved in pain and inflammation modulation. Moreover, PEAH has been shown to activate PPAR-alpha, which is involved in the regulation of lipid metabolism, inflammation, and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the reduction of inflammation and pain, the protection of neurons from oxidative stress, and the improvement of cognitive function. Moreover, PEAH has been shown to modulate the levels of endocannabinoids, which are involved in the regulation of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-(4-ethylphenoxy)acetamide has several advantages for lab experiments, including its low toxicity and high stability. Moreover, PEAH is easy to synthesize and can be obtained in sufficient quantities for experimental use. However, the limitations of PEAH include its poor solubility in water and its limited bioavailability.
Zukünftige Richtungen
For research include the investigation of PEAH's effects on other conditions, such as cancer, diabetes, and cardiovascular diseases. Moreover, the development of new formulations and delivery systems could improve PEAH's bioavailability and efficacy.
Synthesemethoden
N-cyclohexyl-2-(4-ethylphenoxy)acetamide can be synthesized using different methods, including the reaction of 4-ethylphenol with cyclohexyl isocyanate and subsequent reaction with chloroacetyl chloride. Another method involves the reaction of 4-ethylphenol with cyclohexylamine and chloroacetyl chloride. The yield of PEAH using these methods is around 50-60%.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-13-8-10-15(11-9-13)19-12-16(18)17-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCILQGBOIRWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)

![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5757203.png)
![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![methyl 3-[(1H-imidazol-1-ylacetyl)amino]benzoate](/img/structure/B5757220.png)




![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5757251.png)

